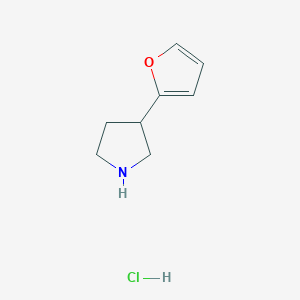

3-(Furan-2-yl)pyrrolidine hydrochloride

Description

3-(Furan-2-yl)pyrrolidine hydrochloride (CAS 1266686-33-2) is a pyrrolidine derivative substituted with a furan-2-yl group. Its molecular formula is C₈H₁₂ClNO, with a molecular weight of 173.64 g/mol and a purity of ≥98% . This compound is primarily used as a pharmaceutical intermediate or fine chemical, with applications in drug discovery and process development. It is classified as a controlled product with a short shelf life and restricted freight handling, requiring careful storage and regulatory documentation . Custom synthesis and contract manufacturing services are available for this compound, reflecting its specialized role in medicinal chemistry .

Properties

IUPAC Name |

3-(furan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJGCNPJNIRQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266686-33-2 | |

| Record name | 3-(furan-2-yl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various diseases. Notably, it has shown promise in the treatment of graft-versus-host disease (GVHD) by acting as an ST2 inhibitor, which reduces plasma levels of soluble ST2 (sST2) and improves survival rates in animal models .

- Antitumor Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties. For instance, compounds structurally related to 3-(Furan-2-yl)pyrrolidine hydrochloride have demonstrated cytotoxic effects against drug-resistant tumor cell lines, suggesting a potential role in cancer therapy .

2. Biochemical Research

- Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition mechanisms. It interacts with various molecular targets, modulating their activity and influencing pathways related to inflammation and cell signaling.

- Protein-Ligand Interactions : It serves as a tool for investigating protein-ligand interactions, which are crucial for understanding biological processes and developing new drugs.

3. Synthetic Organic Chemistry

- Building Block for Complex Molecules : 3-(Furan-2-yl)pyrrolidine hydrochloride is employed as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new chemical entities with diverse functionalities.

Data Tables

Case Studies

- Graft-versus-Host Disease (GVHD) Treatment :

-

Antitumor Properties :

- Research on anthra[2,3-b]furan derivatives showed that compounds related to 3-(Furan-2-yl)pyrrolidine hydrochloride exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. These findings suggest that such compounds could be developed into effective cancer treatments .

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, as a ligand in biological assays, it may bind to specific receptors, influencing signaling pathways. The molecular targets and pathways involved would vary based on the biological context and the specific receptors or enzymes it interacts with.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The furan-2-yl group in the target compound provides moderate electron-rich aromaticity compared to electron-withdrawing groups like 2-nitrophenoxy or 4-trifluoromethylphenoxy . This influences reactivity in cross-coupling or nucleophilic substitution reactions. Fluorine substitution in (S)-3-Fluoropyrrolidine HCl enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Molecular Weight and Lipophilicity: The target compound (MW 173.64) is smaller and less lipophilic than analogs like 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl (MW 267.68), suggesting better membrane permeability for drug delivery .

Purity and Handling: The target compound’s high purity (≥98%) ensures reproducibility in pharmaceutical applications, whereas industrial-grade analogs like 3-(2,4-Dichlorophenoxy)pyrrolidine HCl (≥99%) are suited for agrochemicals . Safety protocols vary: 3-(Furan-2-yl)pyrrolidine HCl requires controlled handling due to its short shelf life , while 2-(Furan-3-yl)pyrrolidine HCl demands inert atmosphere storage .

Biological Activity

3-(Furan-2-yl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The furan ring substitution on the pyrrolidine backbone alters the electronic properties and reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₈H₁₁ClN

- Molecular Weight : Approximately 155.63 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a furan moiety, which enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-(furan-2-yl)pyrrolidine hydrochloride can be attributed to several mechanisms:

- Antibacterial Activity : Studies have indicated that pyrrolidine derivatives exhibit antibacterial properties by targeting essential bacterial proteins. For instance, compounds similar to 3-(furan-2-yl)pyrrolidine have shown effectiveness against Pseudomonas aeruginosa by inhibiting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

- Anti-inflammatory Effects : The furan moiety is known for its anti-inflammatory properties. Compounds with furan substitutions have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by excessive inflammation .

- Cancer Therapeutics : The pyrrolidine scaffold is often explored in the development of cancer therapeutics. Notably, derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity Against Pseudomonas aeruginosa

A focused study screened a library of compounds for their ability to inhibit PBPs essential for the growth of Pseudomonas aeruginosa. The results indicated that pyrrolidine derivatives, including those with furan substitutions, exhibited significant inhibitory activity, suggesting their potential as new antibacterial agents .

Case Study: Anti-inflammatory Mechanisms

Research on furan-containing compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and pathways. One study highlighted that such compounds reduced the expression of CYP enzymes involved in inflammation, showcasing their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(furan-2-yl)pyrrolidine hydrochloride. Modifications on the furan ring or the pyrrolidine nitrogen can significantly influence its pharmacological profile. For instance, varying substituents on the furan ring have been shown to enhance or reduce antibacterial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Furan-2-yl)pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves Mannich-type reactions or nucleophilic substitutions. For example, reacting furan-2-carbaldehyde with pyrrolidine precursors under acidic or basic conditions. Optimization includes varying solvents (ethanol, 1,4-dioxane), catalysts (piperidine for condensation ), and reaction times. Purification via recrystallization (e.g., using 1,4-dioxane ) and characterization by -NMR, IR, and mass spectrometry are critical. Yield improvements may require Design of Experiments (DOE) to assess temperature, stoichiometry, and solvent polarity effects.

Q. How should researchers assess the stability of 3-(Furan-2-yl)pyrrolidine hydrochloride under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and pH ranges. Monitor degradation via HPLC or TLC, referencing protocols for related pyrrolidine derivatives . Stability in solution (e.g., DMSO, saline) should be tested over 24–72 hours, with data compared to established guidelines for hygroscopic or light-sensitive compounds .

Q. What safety precautions are essential when handling 3-(Furan-2-yl)pyrrolidine hydrochloride in the laboratory?

- Methodological Answer : Follow OSHA guidelines for pyrrolidine derivatives: use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/skin contact. Emergency protocols for spills include neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste contractors . Toxicity data gaps necessitate assuming acute toxicity; implement in vitro cytotoxicity screening (e.g., MTT assays) as a preliminary risk assessment .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-(Furan-2-yl)pyrrolidine hydrochloride, and what experimental validations are required?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate interactions with targets like GPCRs or ion channels, leveraging structural analogs (e.g., arylcyclohexylamines ). Validate predictions with in vitro binding assays (radioligand displacement) and functional studies (e.g., cAMP assays). Address stereochemical effects by comparing enantiomers synthesized via chiral catalysts or resolved by HPLC .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of pyrrolidine derivatives?

- Methodological Answer : Cross-validate methods by replicating procedures under controlled conditions (solvent purity, inert atmosphere). Characterize intermediates and final products with elemental analysis and high-resolution mass spectrometry to confirm purity . For biological discrepancies, standardize assay protocols (e.g., cell lines, incubation times) and validate using positive/negative controls from published studies .

Q. How does the furan substituent influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-rich furan ring may participate in Pd-catalyzed couplings (Suzuki, Heck) or electrophilic substitutions. Test reactivity by screening catalysts (Pd(PPh)), bases (KCO), and solvents (DMF, THF). Monitor regioselectivity via -NMR and optimize protecting groups for the pyrrolidine nitrogen to prevent side reactions .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of 3-(Furan-2-yl)pyrrolidine hydrochloride?

- Methodological Answer : Use rodent models for bioavailability studies, with LC-MS/MS quantification of plasma and tissue concentrations. Assess metabolic stability using liver microsomes and identify metabolites via HRMS. Compare results to structurally related compounds (e.g., vernakalant hydrochloride ) to infer clearance mechanisms and potential drug-drug interactions.

Methodological Tables

| Parameter | Synthetic Optimization | Stability Testing |

|---|---|---|

| Key Variables | Solvent polarity, catalyst loading | Temperature, pH, light exposure |

| Analytical Tools | -NMR, IR, HPLC | HPLC, TLC, mass spectrometry |

| Reference Protocols | Condensation reactions | Accelerated stability studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.